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molecular formula C13H14ClF6N B8388013 4-(3,5-Bis(trifluoromethyl)phenyl)piperidine Hydrochloride

4-(3,5-Bis(trifluoromethyl)phenyl)piperidine Hydrochloride

Cat. No. B8388013
M. Wt: 333.70 g/mol
InChI Key: LFUGDJULCVIRQB-UHFFFAOYSA-N
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Patent
US09434727B2

Procedure details

A mixture of 4-(3,5-bis(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride (19, 452 mg, 1.37 mmol), ammonium formate (0.863 g, 13.7 mmol), and 10% Pd/C (0.332 g) in CH3OH (10 mL) was heated at reflux for 7 h. The mixture was cooled to ambient temperature and was filtered over Celite. The filtrate was concentrated and the resulting residue was diluted in CH2Cl2 (8 mL) and CH3OH (2 mL). To this solution was added HCl (2.0 N solution in Et2O, 6 mL). The resulting solids were collected by filtration to give 4-(3,5-bis(trifluoromethyl)phenyl)piperidine hydrochloride (20) as a white solid (376 mg, 82%): 1H NMR (300 MHz, DMSO-d6) δ 9.05-8.58 (m, 2H), 8.03-7.97 (m, 1H), 7.95-7.87 (m, 2H), 3.44-3.29 (m, 2H, overlaps with H2O), 3.19-2.88 (m, 3H), 2.09-1.80 (m, 4H); ESI MS m/z 298 [M+H]+.
Name
4-(3,5-bis(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
0.863 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.332 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]([F:21])([F:20])[C:4]1[CH:5]=[C:6]([C:14]2[CH2:15][CH2:16][NH:17][CH2:18][CH:19]=2)[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1.C([O-])=O.[NH4+]>CO.[Pd]>[ClH:1].[F:21][C:3]([F:2])([F:20])[C:4]1[CH:5]=[C:6]([CH:14]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)[CH:7]=[C:8]([C:10]([F:12])([F:13])[F:11])[CH:9]=1 |f:0.1,2.3,6.7|

Inputs

Step One
Name
4-(3,5-bis(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Quantity
452 mg
Type
reactant
Smiles
Cl.FC(C=1C=C(C=C(C1)C(F)(F)F)C=1CCNCC1)(F)F
Name
Quantity
0.863 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.332 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7 h
Duration
7 h
FILTRATION
Type
FILTRATION
Details
was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
the resulting residue was diluted in CH2Cl2 (8 mL)
ADDITION
Type
ADDITION
Details
To this solution was added HCl (2.0 N solution in Et2O, 6 mL)
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C=1C=C(C=C(C1)C(F)(F)F)C1CCNCC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 376 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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